![molecular formula C21H22ClN5O5S2 B2538889 4-((4-(2-(4-氯苯并[d]噻唑-2-基)肼基羰基)苯基)磺酰基)哌嗪-1-羧酸乙酯 CAS No. 851979-26-5](/img/structure/B2538889.png)
4-((4-(2-(4-氯苯并[d]噻唑-2-基)肼基羰基)苯基)磺酰基)哌嗪-1-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H22ClN5O5S2 and its molecular weight is 524.01. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗菌应用
新型杂环化合物的合成和抗菌评价:已经合成了含有磺酰胺部分的杂环化合物,类似于该化合物结构特征,并对其抗菌活性进行了评估。发现这些化合物对各种细菌菌株具有高活性,展示了此类分子框架在开发新型抗菌剂方面的潜力 (Azab, Youssef, & El-Bordany, 2013).
杂化分子的微波辅助合成:另一项研究涉及合成含有各种核的 4-氨基-2-氟苯基哌嗪-1-羧酸乙酯,并评估了它们的抗菌、抗脂肪酶和抗脲酶活性。其中一些化合物表现出中等抗菌活性,表明此类结构成分在新抗菌剂的开发中很重要 (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
杂环化合物的抗菌评估:合成了 1-氨基四唑-5-羧酸乙酯衍生物并评估了它们的抗菌性能。这项研究强调了利用羧酸乙酯衍生物合成具有显着抗菌活性的化合物的潜力 (Taha & El-Badry, 2010).
抗癌应用潜力
- 哌啶-4-羧酸乙酯-附加的 1,3,4-恶二唑杂化物的合成:本研究重点是合成哌啶-4-羧酸乙酯-附加的 1,3,4-恶二唑杂化物,以评估它们作为抗癌剂。该研究强调了该化学空间内化合物的结构相似性和潜在抗癌活性,为新型抗癌剂的开发提出了一个有希望的途径 (Rehman et al., 2018).
作用机制
Target of Action
The primary targets of this compound are likely to be cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes are involved in the biosynthesis of prostaglandins, which play a key role in inflammation and pain .
Mode of Action
The compound is believed to interact with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-1 and COX-2, the compound reduces the production of these molecules, leading to decreased inflammation and pain .
Pharmacokinetics
The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of COX-1 and COX-2 by the compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, making the compound potentially useful as an anti-inflammatory and analgesic agent .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound .
属性
IUPAC Name |
ethyl 4-[4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O5S2/c1-2-32-21(29)26-10-12-27(13-11-26)34(30,31)15-8-6-14(7-9-15)19(28)24-25-20-23-18-16(22)4-3-5-17(18)33-20/h3-9H,2,10-13H2,1H3,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYOHUACFUGNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。